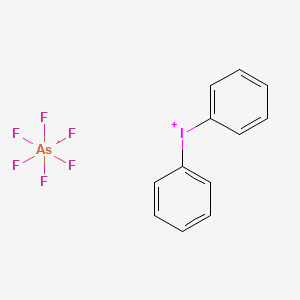

Diphenyliodonium hexafluoroarsenate

Número de catálogo B1224313

Número CAS:

62613-15-4

Peso molecular: 470.02 g/mol

Clave InChI: KFGZTBBPOZNSHA-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04238619

Procedure details

The present invention is based on the discovery that higher yields of aromatic sulfonium salts including substituted derivatives thereof can be obtained at lower reaction temperatures and enhanced reaction rates by employing a copper salt catalyst in combination with the aryl iodonium salt and aryl sulfide or alkyl sulfide. A typical reaction, for example, would be the reaction between diphenyliodonium hexafluoroarsenate and diphenylsulfide in the presence of a copper benzoate catalyst to produce a 97% yield of triphenylsulfonium hexafluoroarsenate at 120° C. for three hours.

[Compound]

Name

aryl iodonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

aryl sulfide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

alkyl sulfide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Five

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[F:1][As-:2]([F:7])([F:6])([F:5])([F:4])[F:3].C1([I+][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)C=CC=CC=1.[C:21]1([S:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C([O-])(=O)C1C=CC=CC=1.[Cu+2].C([O-])(=O)C1C=CC=CC=1.[Cu]>[F:1][As-:2]([F:7])([F:6])([F:5])([F:4])[F:3].[C:28]1([S+:27]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:0.1,3.4.5,7.8|

|

Inputs

Step One

[Compound]

|

Name

|

aryl iodonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

aryl sulfide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

alkyl sulfide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F[As-](F)(F)(F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)SC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)[O-].[Cu+2].C(C1=CC=CC=C1)(=O)[O-]

|

Step Five

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be obtained at lower reaction temperatures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction rates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A typical reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

F[As-](F)(F)(F)(F)F.C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |